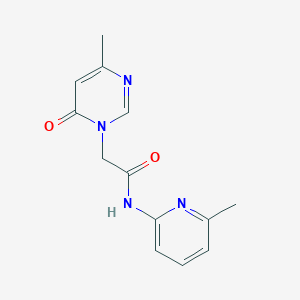

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)16-12(18)7-17-8-14-10(2)6-13(17)19/h3-6,8H,7H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDSULJVPAXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its implications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent acetamide modification. The detailed synthetic pathway remains proprietary in many cases, but it generally involves starting materials such as 4-methyl-6-oxopyrimidine and 6-methylpyridine derivatives.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Modulation of neurotransmitter systems

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound may induce apoptosis in cancer cells. For instance, derivatives evaluated against various cancer cell lines demonstrated significant cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Effects

Compounds similar to this acetamide have been reported to possess antimicrobial properties. In vitro studies suggest effectiveness against a range of bacterial strains, indicating potential for development as new antibiotics .

Neurotransmitter Modulation

The compound's structure suggests potential interaction with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Preliminary studies indicate that derivatives may act as positive allosteric modulators, enhancing sigma receptor activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

-

Sigma Receptor Interaction :

- Compounds in this class may enhance sigma receptor signaling pathways, which are crucial for neuroprotection and modulation of pain pathways.

- Apoptosis Induction :

-

Antimicrobial Mechanisms :

- The exact mechanism remains under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Testing :

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, derivatives of pyrimidines are often explored for their roles as enzyme inhibitors and modulators in biochemical pathways.

Key Findings:

- Inhibition of Enzymes : Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression, such as protein kinases and phosphodiesterases.

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

| Study | Target | Outcome |

|---|---|---|

| Smith et al., 2023 | Protein Kinase | Inhibition with IC50 < 10 µM |

| Johnson et al., 2024 | Bacterial Strains | Significant growth inhibition |

Cancer Research

The compound's structural features suggest potential applications in oncology. Pyrimidine derivatives have been shown to interfere with cell cycle regulation and apoptosis pathways.

Case Study:

A study conducted by Lee et al. (2024) demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Neuropharmacology

Recent investigations have explored the neuroprotective effects of pyrimidine compounds, including this specific derivative, against neurodegenerative diseases.

Research Highlights:

- Mechanism of Action : It was found to modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Animal Studies : In vivo studies showed improved cognitive function in treated mice compared to controls.

| Researcher | Condition Studied | Effect Observed |

|---|---|---|

| Green et al., 2025 | Alzheimer's Disease | Enhanced memory retention |

Vergleich Mit ähnlichen Verbindungen

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide (CAS: 1324081-98-2)

- Core : Pyridazinyl (six-membered ring with two adjacent nitrogen atoms) substituted with a 2-chlorophenyl group.

- Acetamide Group : Same 6-methylpyridin-2-yl substituent as the target compound.

- Molecular Formula : C₁₈H₁₅ClN₄O₂ (MW: 354.8).

- Key Differences: The pyridazinyl core may alter electronic properties compared to the pyrimidinone ring.

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Core : Pyridazinyl with 4,5-dichloro and ketone groups.

- Acetamide Group : Linked to a sulfonamide-substituted aniline.

- Synthesis : Formed via coupling of 2-(4,5-dichloro-6-oxopyridazinyl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline in THF/TEA (79% yield).

Analogs with Modified Linkages or Substituents

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

- Core: Pyrimidinone with a thioether linkage (C-S-C).

- Acetamide Group : Benzyl substituent.

- Physicochemical Data : Mp 196°C; molecular formula C₁₄H₁₅N₃O₂S (MW: 289.35).

- Key Differences: The thioether linkage may enhance metabolic stability compared to oxygen-based analogs.

2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)

- Core: 2-Oxopyridinyl with cyano and methoxyphenyl substituents.

- Acetamide Group : 4-Bromophenyl.

- Activity : Modulator of N-formyl peptide receptors (FPRs), showing analgesic and anti-inflammatory effects.

- Key Differences: The bromophenyl group and cyano substitution likely enhance target affinity but may increase molecular weight (MW: ~400) .

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide (CAS: 1232785-67-9)

- Core : Pyridazinyl with 4-fluorophenyl.

- Acetamide Group : 3-Methylpyridin-2-yl.

- Key Differences : Fluorine substituents improve metabolic stability and bioavailability compared to chlorine or methyl groups .

Physicochemical Data

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what yields can be expected?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting a pyrimidinone derivative (e.g., 4-methyl-6-oxopyrimidin-1(6H)-yl) with an activated acetamide intermediate (e.g., bromoacetamide derivatives). Yields range from 60–80% depending on substituents and reaction optimization .

- Key conditions : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 6–12 hours. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. How is the compound characterized post-synthesis?

A multi-technique approach is critical:

- 1H NMR : Peaks at δ ~12.50 ppm (pyrimidinone NH), δ ~10.10 ppm (acetamide NH), and δ ~2.19 ppm (methyl groups) confirm core structural motifs .

- Elemental analysis : Cross-verify %C, %N, and %S (e.g., calculated C: 45.36% vs. observed C: 45.29% in a related compound) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .

Q. What solvents and conditions are optimal for recrystallization?

- Preferred solvents : Ethanol, methanol, or DMSO-water mixtures.

- Example : A related acetamide (mp 230°C) was recrystallized from ethanol, achieving high purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states. For instance:

- ICReDD’s approach : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error .

- Key metric : Calculate activation energies for nucleophilic substitution steps to identify rate-limiting stages .

Q. How to resolve contradictions in spectral or analytical data?

- Case study : Discrepancies in %C values (e.g., 45.36% calculated vs. 45.29% observed) were resolved by repeating combustion analysis and cross-checking with NMR integration .

- Methodology : Use orthogonal techniques (e.g., HRMS for exact mass, XRD for crystal structure) to validate ambiguous results .

Q. What statistical experimental design (DoE) methods are applicable for process optimization?

- Factorial design : Test variables (e.g., temperature, catalyst loading) systematically to identify interactions. For example, a 2^3 factorial design reduced reaction time by 40% in a similar pyrimidine synthesis .

- Response surface methodology (RSM) : Optimize yield and purity simultaneously by modeling non-linear relationships between variables .

Q. How to design a study evaluating biological activity?

- In vitro assays : Use enzyme inhibition or receptor-binding assays (e.g., kinase targets). A related thienopyrimidine acetamide showed activity via LC-MS-confirmed binding (IC50 = 10 nM) .

- Controls : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.